molecular formula C12H9KO3S B12843342 Potassium [1,1'-biphenyl]-2-sulfonate

Potassium [1,1'-biphenyl]-2-sulfonate

Cat. No.: B12843342
M. Wt: 272.36 g/mol
InChI Key: IWAIBEUYPKNAOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [1,1'-biphenyl]-2-sulfonate is an organosulfur compound featuring a biphenyl backbone substituted with a sulfonate group at the 2-position, neutralized by a potassium cation. For instance, biphenyl-based compounds are frequently utilized in drug development (e.g., antihypertensives) and catalysis , while sulfonate salts like sodium or dipotassium variants are valued for their stability and ionic properties .

Properties

Molecular Formula

C12H9KO3S

Molecular Weight

272.36 g/mol

IUPAC Name

potassium;2-phenylbenzenesulfonate

InChI

InChI=1S/C12H10O3S.K/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1

InChI Key

IWAIBEUYPKNAOC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [1,1’-biphenyl]-2-sulfonate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:

    Sulfonation: Biphenyl is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of potassium [1,1’-biphenyl]-2-sulfonate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Potassium [1,1’-biphenyl]-2-sulfonate undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to other aromatic compounds, it can undergo electrophilic substitution reactions.

    Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Potassium [1,1'-biphenyl]-2-sulfonate serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Research

The compound has been investigated for its potential biological activities:

  • Protein Interactions: The sulfonate group facilitates ionic interactions with positively charged sites on proteins, which can alter their function and activity.
  • Enzyme Assays: It has been used as a probe in enzyme assays to modulate enzyme activity through specific binding interactions .

Pharmaceutical Applications

Research indicates that this compound may possess therapeutic properties such as anti-inflammatory and antimicrobial effects. Its ability to influence biological processes makes it a candidate for drug development .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its reactive sulfonate group. Its solubility and reactivity make it suitable for various chemical manufacturing processes.

A study explored the interactions between this compound and various enzymes. The results indicated that the compound can significantly modulate enzyme activities, suggesting potential applications in biochemical assays.

Case Study 2: Industrial Application

In an industrial setting, this compound was employed in the synthesis of specific dyes. The compound's unique properties facilitated efficient reactions that led to high yields of desired products .

Mechanism of Action

The mechanism of action of potassium [1,1’-biphenyl]-2-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their function and activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares potassium [1,1'-biphenyl]-2-sulfonate with structurally or functionally analogous compounds, leveraging data from the evidence provided.

Structural and Functional Analogues

Compound Name Key Features Applications/Findings Reference
This compound Biphenyl core with sulfonate group at 2-position; potassium counterion. Likely intermediate for pharmaceuticals or surfactants (inferred from biphenyl uses). N/A
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Disulfonate on naphthalene; dual potassium cations. Industrial surfactant or dye intermediate; 100% purity noted in safety documentation.
Sodium 2-methylprop-2-ene-1-sulphonate Allylic sulfonate with sodium cation; unsaturated backbone. Monomer for ionic polymers; CAS 1561-92-8; lower hazard profile (H302: oral toxicity).
Biphenyl ester derivatives Biphenyl esters with ketone/carboxylate groups (e.g., compounds 2p, 2r). Tyrosinase inhibitors; antimelanogenic activity comparable to kojic acid.
Organotellurium biphenyl compounds Biphenyl with tellurium or mercury substituents (e.g., Compounds B–E). Theoretical DFT studies show stable organometallic bonding; potential catalysts.

Key Comparative Insights

  • Cation Effects : Potassium sulfonates (e.g., dipotassium naphthalene disulphonate ) generally exhibit higher water solubility than sodium analogues (e.g., sodium 2-methylpropene sulfonate ), making them preferable in aqueous formulations. The potassium ion’s larger ionic radius may also influence crystal packing, as seen in biphenyl ester derivatives .
  • However, sulfonate groups could alter bioavailability due to increased polarity.
  • Synthetic Utility : Unlike palladium-biphenyl complexes (e.g., methanesulfonato-palladium derivatives ), potassium biphenyl sulfonate lacks direct catalytic applications but may serve as a ligand precursor or stabilizing agent in metal-mediated reactions.
  • Hazard Profiles : Sulfonate salts like sodium 2-methylpropene sulfonate exhibit moderate toxicity (H302: harmful if swallowed), whereas dipotassium naphthalene disulphonate’s safety data emphasize handling precautions (e.g., eye protection) .

Q & A

Q. What are the common synthetic routes for Potassium [1,1'-biphenyl]-2-sulfonate, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves sulfonation of biphenyl derivatives followed by neutralization with potassium hydroxide. Key steps include:

  • Sulfonation : Reaction of biphenyl with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
  • Neutralization : Addition of KOH to the sulfonic acid intermediate to form the potassium salt.
    Critical parameters:
  • Temperature control : Excess heat leads to byproducts like disulfonated compounds.
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in derivative syntheses .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves molecular geometry and confirms sulfonate group coordination with potassium. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) in crystal packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.2–8.1 ppm for biphenyl).
    • FT-IR : Identifies sulfonate S=O stretches (~1180–1120 cm⁻¹) .

Q. How does the stability of this compound vary under different experimental conditions?

Answer:

Condition Stability Methodological Consideration
Moisture Hygroscopic; degrades via hydrolysisUse anhydrous solvents and inert atmospheres (N₂/Ar) .
High pH Stable (pH 7–12)Avoid acidic conditions to prevent sulfonic acid regeneration.
Thermal Decomposes >200°CUse low-temperature storage (<25°C) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) simulations:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfonate oxygen vs. aromatic ring).
  • Transition state analysis : Models reaction pathways for sulfonate group substitution or coupling reactions.
  • Validation : Compare computed bond lengths/angles with X-ray data (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å DFT) .

Q. What strategies resolve contradictions between experimental data and computational models for this compound’s structure?

Answer:

  • Multi-method validation : Cross-check DFT-optimized geometries with crystallographic data (e.g., torsional angles in biphenyl groups).
  • Error analysis : Quantify discrepancies using metrics like RMSD (Root Mean Square Deviation) for atomic positions .
  • Experimental replication : Repeat synthesis under controlled conditions to rule out polymorphism or hydration effects .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound under moisture-sensitive conditions?

Answer:

  • Solvent selection : Use dry 1,4-dioxane or THF with molecular sieves.
  • Catalyst system : Palladium(II) acetate (0.1 equiv) with potassium persulfate (2.0 equiv) enhances coupling efficiency .
  • Workflow :
    • Flush reaction vessels with N₂ before reagent addition.
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
    • Purify via silica gel chromatography (7:3 hexane/ethyl acetate) .

Q. What role does the potassium counterion play in modulating the solubility and reactivity of [1,1'-biphenyl]-2-sulfonate salts?

Answer:

  • Solubility : Potassium salts exhibit higher aqueous solubility compared to sodium analogs due to smaller ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), reducing lattice energy.
  • Reactivity : K⁺ weakly coordinates with sulfonate groups, leaving the sulfonate moiety more nucleophilic for alkylation or arylation reactions .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound derivatives?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
  • Disorder modeling : Apply PART and SUMP restraints for overlapping atomic positions.
  • Validation tools : Check R-factor gaps (ΔR > 5% indicates systematic errors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.